1-Benzyl-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

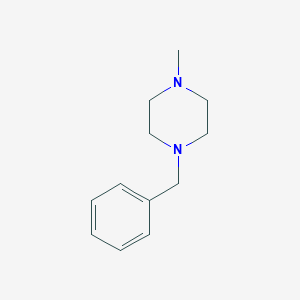

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJOKPBESJWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354100 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62226-74-8 | |

| Record name | Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 1-Benzyl-4-methylpiperazine (MBZP). The information is intended for professionals in research, science, and drug development who require detailed technical data and methodologies.

Chemical Structure and Identification

This compound, also known as Methylbenzylpiperazine (MBZP), is a derivative of benzylpiperazine (BZP).[1] It is a synthetic compound that does not occur naturally.[2] The structure consists of a piperazine (B1678402) ring substituted with a benzyl (B1604629) group at one nitrogen atom and a methyl group at the other.

Table 1: Structural and Identification Data

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-methyl-4-benzylpiperazine, MBZP, Methylbenzylpiperazine[1][3] |

| CAS Number | 62226-74-8[1] |

| Molecular Formula | C₁₂H₁₈N₂[1][4][5] |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2[1] |

| InChI | InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3[1] |

| InChI Key | MLJOKPBESJWYGL-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a colorless to light-yellow liquid with a characteristic amine-like odor.[4] Its hydrochloride salt is a white crystalline powder or solid.[3][6]

Table 2: Quantitative Physicochemical Properties

| Property | Value |

| Molecular Weight | 190.29 g/mol [1][5] |

| Appearance | Colorless to light-yellow liquid[4] |

| Boiling Point | 278-280 °C (at 760 Torr)[4]; 128-132 °C (at 12 Torr)[5] |

| Density | ~0.99 g/cm³[4]; 1.018 g/cm³ (Predicted)[5] |

| Flash Point | ~125 °C[4] |

| Solubility (Free Base) | Soluble in organic solvents like ethanol (B145695) and chloroform.[4] |

| Solubility (HCl Salt) | Soluble in water, alcohol, and DMSO.[6] |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the reaction of 1-methylpiperazine (B117243) with benzyl chloride.[7] The benzyl group serves as an effective blocking group for the preparation of monosubstituted or unsymmetrically disubstituted piperazines.[8]

Detailed Methodology:

-

Reaction Setup: In a 3-neck flat-bottom flask equipped for heating and stirring, combine 1-Methylpiperazine and 99% ethanol.

-

Reagent Addition: Slowly add Benzyl Chloride to the solution.

-

Reaction Conditions: Heat the mixture in a hot water bath to 65°C for a period of 30 to 120 minutes.[7] This reaction yields this compound hydrochloride (MBZP-HCl).

-

Crystallization: Slowly cool the resulting solution to 0°C to facilitate the crystallization of the MBZP-HCl product.[7]

-

Isolation: The precipitated crystals are collected via suction filtration, washed with a non-polar solvent like dry benzene, and dried.[8]

-

Free Base Conversion (Optional): To obtain the free base, the hydrochloride salt is dissolved in water, made alkaline (pH > 12) with a strong base like 5N sodium hydroxide, and then extracted multiple times with an organic solvent such as chloroform.[8]

Caption: Synthesis workflow for this compound HCl.

Analytical Methods

Standard analytical techniques are employed for the identification and quantification of this compound and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a primary technique for identifying piperazine derivatives in forensic samples.[9]

-

Sample Preparation: Samples are typically dissolved in methanol.[10]

-

Instrumentation: A gas chromatograph with a 5% phenyl/95% methyl silicone column (or similar) is used, coupled to a mass spectrometer.[10]

-

Typical GC Conditions:

-

Injector Temperature: 280°C

-

Detector Temperature: 280°C

-

Oven Program: Initial temperature of 100°C for 1 min, ramped to 280°C at 25°C/min, and held for 3 min.[10]

-

-

Mass Spectrometry: The mass spectrum for the parent compound, 1-benzylpiperazine (B3395278) (BZP), shows characteristic peaks at m/z = 91 (base peak), 134, 56, 176, and 65.[2] Similar fragmentation patterns would be expected for MBZP, with shifts corresponding to the additional methyl group.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for the analysis of benzylpiperazine derivatives.

-

Methodology: A reverse-phase (RP) HPLC method can be employed.[11]

-

Column: A Newcrom R1 or similar C18 column can be used.[11]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[11]

-

Detection: UV detection is commonly used. For the related BZP, maximum absorbance in aqueous acid is observed at 193 nm.[10]

Biological and Pharmacological Context

This compound (MBZP) is a stimulant drug with effects similar to, but slightly weaker than, benzylpiperazine (BZP).[1] It has been sold as an ingredient in recreational "party pills".[1] Like BZP, it acts on the dopaminergic and serotonergic systems, stimulating the release and inhibiting the reuptake of neurotransmitters such as dopamine, serotonin, and noradrenaline.[2][9][12] This mechanism of action is similar to that of amphetamines, though with lower potency.[12] Due to its potential for abuse, MBZP and other piperazine derivatives are controlled substances in many countries.[1][2]

References

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound (BZP) Detailed Information, Uses, Safety, Synthesis & Supplier China | Buy BZP Online [pipzine-chem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound HCl 1.0g | #113a – SYNTHARISE CHEMICAL INC. [syntharise.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. swgdrug.org [swgdrug.org]

- 11. Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]

Synthesis of 1-Benzyl-4-methylpiperazine from Benzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-4-methylpiperazine from benzyl (B1604629) chloride and 1-methylpiperazine (B117243). This process, a classic example of nucleophilic substitution, is fundamental in the preparation of various piperazine (B1678402) derivatives that are of significant interest in medicinal chemistry and drug development. This document outlines the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common scaffold in a wide range of pharmacologically active compounds, owing to its ability to interact with various biological targets. The N-benzylation of 1-methylpiperazine is a key step in the synthesis of more complex molecules, where the benzyl group can serve as a protecting group or as a pharmacophoric element. This guide details the direct alkylation of 1-methylpiperazine with benzyl chloride, a reliable and straightforward synthetic route.

Reaction Scheme and Mechanism

The synthesis of this compound from 1-methylpiperazine and benzyl chloride proceeds via a nucleophilic substitution reaction (SN2). The secondary amine nitrogen of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The chloride ion is displaced as a leaving group. A base is typically added to neutralize the hydrochloric acid formed as a byproduct, preventing the protonation of the amine reactant and driving the reaction to completion.

Caption: Synthesis of this compound.

The reaction mechanism involves the lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacking the carbon atom of the benzyl chloride. This forms a transition state where a new C-N bond is forming as the C-Cl bond is breaking. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrochloric acid.

Caption: Reaction mechanism of N-alkylation.

Experimental Protocol

This protocol is adapted from established procedures for the N-benzylation of piperazine derivatives.[1][2]

3.1. Materials and Equipment

-

Reactants:

-

1-Methylpiperazine (≥99%)

-

Benzyl chloride (≥99%, freshly distilled)

-

-

Solvent:

-

Ethanol (B145695) (99%) or Acetonitrile (B52724) (anhydrous)

-

-

Base:

-

Potassium carbonate (K₂CO₃, anhydrous) or Triethylamine (B128534) (TEA)

-

-

Reagents for Work-up and Purification:

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl) in ethanol (for salt formation)

-

Diethyl ether

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Reaction Procedure

-

To a solution of 1-methylpiperazine (1.0 eq.) in ethanol or acetonitrile in a round-bottom flask, add a suitable base such as potassium carbonate (1.5 eq.) or triethylamine (1.2 eq.).

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Slowly add benzyl chloride (1.05 eq.) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65°C for ethanol) and maintain for 2-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in water and make the solution alkaline (pH > 12) with a 5 M sodium hydroxide solution.

-

Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound as an oil.

3.3. Purification

The crude product can be purified by vacuum distillation. Alternatively, the product can be converted to its hydrochloride salt for easier handling and purification.

-

Salt Formation: Dissolve the crude oil in a minimal amount of ethanol and cool in an ice bath. Add a solution of hydrochloric acid in ethanol dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Reactant and Product Properties

| Property | 1-Methylpiperazine | Benzyl Chloride | This compound |

| Molecular Formula | C₅H₁₂N₂ | C₇H₇Cl | C₁₂H₁₈N₂ |

| Molecular Weight | 100.16 g/mol | 126.58 g/mol | 190.29 g/mol [4] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid | Colorless to light-yellow liquid[5] |

| Boiling Point | 138 °C[4] | 179 °C | Approx. 278-280 °C[5] |

| Density | 0.903 g/cm³[4] | 1.10 g/cm³ | Approx. 0.99 g/cm³[5] |

| Solubility | Soluble in water and organic solvents | Insoluble in water, soluble in organic solvents | Soluble in organic solvents like ethanol and chloroform[5] |

| CAS Number | 109-01-3[6] | 100-44-7[1] | 62226-74-8[4] |

Table 2: Typical Reaction Parameters and Outcomes

| Parameter | Value |

| Reactant Ratio | 1-Methylpiperazine : Benzyl Chloride : Base (1 : 1.05 : 1.5) |

| Solvent | Ethanol or Acetonitrile |

| Temperature | Reflux (e.g., ~65°C for ethanol)[3] |

| Reaction Time | 2-4 hours[3] |

| Typical Yield | 70-90% (dependent on conditions and purification method) |

| Side Products | Quaternary ammonium (B1175870) salt (from over-alkylation) |

Characterization of this compound

The structure and purity of the synthesized product can be confirmed using various analytical techniques.

-

¹H NMR: Expected signals include aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene (B1212753) protons (-CH₂-) (~3.5 ppm), multiplets for the piperazine ring protons (~2.4-2.6 ppm), and a singlet for the methyl group protons (-CH₃) (~2.2 ppm).

-

¹³C NMR: Expected signals include aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (190.29 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic), and C-N stretching are expected.

Safety and Handling

6.1. Reagent Hazards

-

1-Methylpiperazine: Flammable liquid and vapor.[7] Harmful if swallowed or in contact with skin.[7] Causes severe skin burns and eye damage.[7] Toxic if inhaled.[7]

-

Benzyl Chloride: Combustible liquid.[8] Harmful if swallowed.[8] Causes skin irritation and may cause an allergic skin reaction.[8] Causes serious eye damage.[8] Fatal if inhaled.[8] May cause genetic defects and cancer.[8]

6.2. Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid inhalation of vapors and contact with skin and eyes.[7]

-

Keep away from heat, sparks, and open flames.[6]

-

Ensure that an eyewash station and safety shower are readily accessible.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from benzyl chloride and 1-methylpiperazine is a robust and efficient N-alkylation reaction. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield and purity of the final product. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. utsi.edu [utsi.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound (BZP) Detailed Information, Uses, Safety, Synthesis & Supplier China | Buy BZP Online [pipzine-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

An In-depth Technical Guide on the Mechanism of Action of 1-Benzyl-4-methylpiperazine on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-Benzyl-4-methylpiperazine (MBZP) on the dopamine (B1211576) transporter (DAT). Due to the limited availability of quantitative data for MBZP, this document also extensively reviews the well-characterized actions of its parent compound, 1-Benzylpiperazine (BZP), to infer the likely pharmacological profile of MBZP. BZP is a synthetic psychoactive substance that primarily exerts its stimulant effects by modulating dopaminergic neurotransmission through a dual mechanism: inhibition of dopamine reuptake and promotion of dopamine release.[1][2][3] This guide synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the potential molecular pathways involved.

Introduction

This compound (MBZP) is a derivative of benzylpiperazine (BZP), a class of compounds that have been used recreationally for their stimulant and euphoric effects.[4] The pharmacological effects of MBZP are reported to be similar to, but weaker than, those of BZP.[4] BZP itself produces effects comparable to amphetamine, though with a lower potency.[2][5] The primary molecular target for the stimulant effects of BZP and its analogs is the dopamine transporter (DAT), a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic signaling.[1][6] Understanding the precise mechanism of action of MBZP at the DAT is crucial for predicting its pharmacological and toxicological profile.

Mechanism of Action at the Dopamine Transporter

The interaction of benzylpiperazine derivatives with the dopamine transporter is multifaceted, involving both inhibition of the transporter's reuptake function and induction of reverse transport (efflux).

Dopamine Reuptake Inhibition

Dopamine Release

In addition to reuptake inhibition, BZP is known to be a dopamine-releasing agent.[1] This mechanism is similar to that of amphetamines, where the drug is transported into the presynaptic terminal by the DAT. Once inside, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine concentration and subsequent reverse transport of dopamine through the DAT into the synaptic cleft.[1]

Quantitative Pharmacological Data

A significant challenge in the pharmacological characterization of MBZP is the scarcity of published quantitative data. The following tables summarize the available data for BZP, which can be used to estimate the potential activity of MBZP.

Table 1: Dopamine Release Potency of 1-Benzylpiperazine (BZP)

| Compound | Assay Type | Preparation | EC50 (nM) for Dopamine Release | Reference |

| 1-Benzylpiperazine (BZP) | In vitro monoamine release | Rat brain synaptosomes | 175 | [5] |

| d-Amphetamine (for comparison) | In vitro monoamine release | Rat brain synaptosomes | 25 | [5] |

| d-Methamphetamine (for comparison) | In vitro monoamine release | Rat brain synaptosomes | 25 | [5] |

EC50 (Half-maximal effective concentration) represents the concentration of the drug that induces a response halfway between the baseline and maximum.

Note: Lower EC50 values indicate higher potency.

Data Gap for this compound (MBZP): To date, specific in vitro binding affinities (Ki) and dopamine uptake inhibition potencies (IC50) for MBZP at the dopamine transporter have not been reported in peer-reviewed literature. Qualitative reports suggest that MBZP has a weaker stimulant effect than BZP, implying it may have a lower affinity and/or potency at the DAT.[4]

Potential Signaling Pathways

The interaction of psychostimulants with the dopamine transporter can trigger a cascade of intracellular signaling events that modulate transporter function and neuronal activity. While the specific pathways activated by BZP and MBZP have not been fully elucidated, the known mechanisms of other dopamine-releasing agents and reuptake inhibitors provide a putative framework.

TAAR1-Mediated Signaling

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that can be activated by amphetamine-like substances. Activation of TAAR1 can lead to the modulation of DAT function through protein kinase A (PKA) and protein kinase C (PKC) signaling pathways. This can result in both the inhibition of dopamine uptake and the induction of dopamine efflux.

Caption: Putative TAAR1-mediated signaling cascade initiated by BZP/MBZP.

CaMKII and MAPK/ERK Signaling

Other kinases, such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and Mitogen-activated protein kinase (MAPK/ERK), are also implicated in the regulation of DAT trafficking and function in response to psychostimulants. These pathways can influence the surface expression of DAT and its transport capacity.

Caption: Potential involvement of CaMKII and MAPK/ERK pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like MBZP with the dopamine transporter.

Dopamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

-

Membrane Preparation: Striatal tissue from rodents or human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

-

Non-specific binding control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM) or GBR 12909 (1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compound: this compound (MBZP) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the crude membrane fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of assay buffer (for total binding), non-specific binding control, or test compound at various concentrations.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 4°C or room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into nerve terminals.

Materials:

-

Synaptosomes: Prepared from fresh rodent striatal tissue.

-

Radiolabeled Dopamine: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer containing glucose and ascorbic acid.

-

Test Compound: this compound (MBZP) at various concentrations.

-

Uptake Inhibitor Control: A known potent DAT inhibitor like cocaine or nomifensine (B1679830) to define non-specific uptake.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize striatal tissue in sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in uptake buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C.

-

Initiate Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

-

Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific [³H]Dopamine uptake (IC50).

Conclusion

This compound (MBZP) is presumed to act as a dopamine reuptake inhibitor and releasing agent, similar to its parent compound, BZP. This dual mechanism leads to an increase in synaptic dopamine levels, which underlies its stimulant properties. While quantitative data for MBZP's interaction with the dopamine transporter are currently lacking, the established pharmacology of BZP provides a strong basis for its predicted effects. Further research is required to precisely quantify the binding affinity and uptake inhibition potency of MBZP at the DAT and to elucidate the specific intracellular signaling pathways it modulates. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which are essential for a complete understanding of the neuropharmacology and potential risks associated with this emerging class of psychoactive substances.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1-Benzyl-4-methylpiperazine and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a synthetic stimulant belonging to the benzylpiperazine class of compounds. Structurally a derivative of benzylpiperazine (BZP), MBZP has been identified as a designer drug, often found in recreational "party pills". Its pharmacological profile, while not as extensively characterized as its parent compound, is of significant interest to researchers in the fields of pharmacology, toxicology, and drug development. This technical guide provides a comprehensive overview of the known pharmacological properties of MBZP and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Pharmacological Data

The primary mechanism of action for many benzylpiperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). This is primarily achieved through interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Additionally, certain derivatives have been found to exhibit high affinity for other targets, such as sigma (σ) receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data for benzylpiperazine (BZP) and various derivatives. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Functional Activity of Benzylpiperazine (BZP) on Monoamine Transporters

| Compound | Assay | Target | EC50 (nM) |

| 1-Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | 175 |

| Neurotransmitter Release | Norepinephrine Transporter (NET) | 62 | |

| Neurotransmitter Release | Serotonin Transporter (SERT) | 6050 |

Data sourced from a comparative study on neurotransmitter release assays.

Table 2: Binding Affinities (Ki) of Benzylpiperazine Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

| Compound | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (Ki σ2 / Ki σ1) |

| BP-CH3 | 0.91 | 48 | 53 |

| BP-F | 0.65 | 40 | 62 |

| BP-Br | 0.43 | 40 | 93 |

| BP-I | 0.48 | 45 | 94 |

| BP-NO2 | 0.88 | 61 | 69 |

Data from a study on the synthesis and evaluation of 4-benzylpiperazine ligands for sigma-1 receptor imaging.[2]

Table 3: Binding Affinities (Ki) of N-phenylpropyl-N´-substituted Piperazine Ligands for Sigma (σ) Receptors

| Compound | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity (σ1/σ2) |

| SA4503 | 2.9 | 128 | 44 |

| YZ-067 | 2.5 | 35 | 14 |

| YZ-185 | 11.0 | 77 | 7 |

| Nahas-3h | 2.1 | 55 | 26 |

Data from a study on N-phenylpropyl-N´-substituted piperazines and their effect on methamphetamine-induced hyperactivity.[3]

Signaling Pathways

The interaction of benzylpiperazine derivatives with their molecular targets initiates downstream signaling cascades that produce their physiological effects. The primary pathways of interest are those related to monoamine transporters and sigma-1 receptors.

Monoamine Transporter Signaling

This compound and its analogs are believed to act as monoamine releasers and/or reuptake inhibitors. This action increases the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.

References

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-phenylpropyl-N´-substituted piperazines occupy sigma receptors and alter methamphetamine-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Benzyl-4-methylpiperazine: A Technical Guide to Receptor Binding Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 1-Benzyl-4-methylpiperazine (MBZP) receptor binding, with a focus on its interactions with key central nervous system targets. Due to the limited availability of direct quantitative binding data for MBZP, this guide utilizes data from its parent compound, 1-Benzylpiperazine (BZP), as a close structural and pharmacological surrogate. BZP is a well-characterized psychoactive compound with known stimulant effects mediated through the dopaminergic and serotonergic systems.[1][2] This document outlines the methodologies for both computational and experimental approaches to characterize the receptor binding profile of MBZP and similar compounds, presents available quantitative data, and illustrates the relevant signaling pathways.

Introduction to this compound (MBZP)

This compound is a synthetic stimulant drug derived from benzylpiperazine.[3] It has been identified as an ingredient in recreational "party pills" and is known to produce effects similar to, but reportedly weaker than, its parent compound, BZP.[3] The pharmacological activity of benzylpiperazine derivatives is primarily attributed to their interaction with monoamine neurotransmitter systems, specifically dopamine (B1211576) and serotonin (B10506) pathways.[1][4] Understanding the molecular interactions of MBZP with its target receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and assessing its potential for therapeutic applications or abuse liability.

In silico modeling, in conjunction with experimental validation, offers a powerful approach to investigate these interactions at an atomic level, thereby accelerating drug discovery and development processes.

Quantitative Data Summary: Receptor and Transporter Affinities

Table 1: In Vitro Activity of 1-Benzylpiperazine (BZP) at Monoamine Transporters

| Target | Parameter | Value (nM) | Species | Reference |

| Dopamine Transporter (DAT) | EC₅₀ (Release) | 175 | Rat | [1] |

| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 62 | Rat | [1] |

| Serotonin Transporter (SERT) | EC₅₀ (Release) | 6050 | Rat | [1] |

EC₅₀ (Median effective concentration) for neurotransmitter release indicates the potency of the compound to induce the release of dopamine, norepinephrine, or serotonin from nerve terminals.

BZP is also known to act as a non-selective agonist at a variety of serotonin receptors, with binding to the 5-HT₂ₐ receptor potentially contributing to its mild hallucinogenic effects at high doses.[1] Further experimental studies are required to determine the precise binding affinities of MBZP at these and other potential targets.

Experimental Protocols: Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. Below are generalized protocols for saturation and competition binding assays, which can be adapted to study the interaction of MBZP with its putative targets.

Membrane Preparation

-

Tissue/Cell Homogenization: Tissues (e.g., rat striatum for dopamine receptors) or cells expressing the target receptor are homogenized in ice-cold buffer.

-

Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude membrane fraction containing the receptors.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method (e.g., BCA assay).

-

Storage: Membrane preparations are stored at -80°C until use.

Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kₑ) and the maximum receptor density (Bₘₐₓ) of a radioligand for a specific receptor.

-

Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT).

-

Determination of Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Equilibration: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kₑ and Bₘₐₓ values are determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

Competition Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., MBZP) for a receptor by measuring its ability to compete with a radioligand for binding.

-

Incubation: A fixed concentration of radioligand and a fixed amount of membrane preparation are incubated with varying concentrations of the unlabeled test compound.

-

Equilibration and Separation: Similar to the saturation binding assay, the reaction is allowed to reach equilibrium and then terminated by filtration.

-

Quantification: The amount of bound radioligand is quantified.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Silico Modeling: Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This can provide insights into the binding mode and affinity of the compound.

In Silico Workflow

The general workflow for performing molecular docking studies of MBZP with its target receptors is as follows:

Caption: General workflow for in silico molecular docking of this compound.

Detailed Steps

-

Receptor and Ligand Preparation:

-

Obtain the 3D structure of the target receptor (e.g., dopamine transporter, serotonin receptor subtype) from the Protein Data Bank (PDB) or build a homology model if an experimental structure is unavailable.

-

Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate the 3D structure of this compound and optimize its geometry. Generate multiple conformers to account for its flexibility.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in a template structure or predicted using pocket detection algorithms.

-

Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The program will systematically sample different orientations and conformations of the ligand within the defined binding site.

-

-

Analysis of Results:

-

The docking results will consist of a set of predicted binding poses, each with an associated binding score (an estimate of the binding free energy).

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between MBZP and the receptor.

-

Compare the predicted binding mode with known structure-activity relationships of related compounds to assess the plausibility of the docking results.

-

Signaling Pathways

The interaction of MBZP with dopamine and serotonin receptors is expected to trigger downstream signaling cascades that mediate its psychoactive effects.

Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families.

Caption: Simplified signaling pathways for D₁-like and D₂-like dopamine receptors.

Serotonin Receptor Signaling

Serotonin (5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel). The signaling pathways are highly varied depending on the receptor subtype.

Caption: Overview of major G-protein coupled signaling pathways for serotonin receptors.

Conclusion

This technical guide has provided a framework for the in silico and experimental investigation of this compound receptor binding. While direct quantitative data for MBZP remains to be fully elucidated, the information available for its parent compound, BZP, strongly suggests that its primary targets are the dopamine and serotonin transporters and various serotonin receptor subtypes. The outlined protocols for molecular docking and radioligand binding assays provide a clear path for researchers to further characterize the pharmacological profile of MBZP. The signaling pathway diagrams offer a visual representation of the potential downstream consequences of MBZP-receptor interactions. Future studies should focus on obtaining precise binding affinities and functional activities of MBZP at a range of monoaminergic targets to build a more complete understanding of its psychoactive properties.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. MBZP (hydrochloride) - Biochemicals - CAT N°: 11736 [bertin-bioreagent.com]

- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzyl-4-methylpiperazine as a psychoactive research compound

An In-depth Technical Guide on 1-Benzyl-4-methylpiperazine (MBZP) as a Psychoactive Research Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MBZP) is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is a derivative of benzylpiperazine (BZP) and is recognized for its stimulant properties.[1] MBZP has been identified as an active ingredient in recreational "party pills," often marketed as a legal alternative to controlled substances like MDMA or amphetamines.[1][2] Its effects are qualitatively similar to BZP but it is reported to be slightly less potent and may have a reduced tendency to produce adverse effects such as headaches and nausea.[1] As a member of the broader class of substituted piperazines, MBZP's pharmacological profile is of significant interest to researchers studying psychoactive substances and developing new therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the current state of knowledge on MBZP, focusing on its chemistry, pharmacology, and methods for its study. Due to the limited specific research on MBZP, data from its close structural analog, Benzylpiperazine (BZP), is used where relevant to infer its properties and mechanisms.

Chemical and Physical Properties

MBZP is a dibasic amine that is typically synthesized as a colorless to light-yellow liquid in its free base form.[5] Like other piperazines, it can form salts, such as the hydrochloride salt, which are typically white solids.[6] The free base is known to absorb carbon dioxide from the air.[7][8]

Table 1: Chemical and Physical Properties of this compound (MBZP)

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Other Names | MBZP, 1-methyl-4-benzylpiperazine | [1] |

| Chemical Formula | C₁₂H₁₈N₂ | [1][5] |

| Molar Mass | 190.290 g·mol⁻¹ | [1] |

| Appearance | Colorless to light-yellow liquid | [5] |

| Boiling Point | ~278 - 280 °C | [5] |

| Density | ~0.99 g/cm³ | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) | [5] |

| CAS Number | 62226-74-8 | [1] |

Synthesis

The synthesis of MBZP is typically achieved through the reaction of 1-methylpiperazine (B117243) with benzyl (B1604629) chloride. This nucleophilic substitution reaction is a common method for producing N-substituted piperazine derivatives.

General Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 1-Methylpiperazine is dissolved in a suitable solvent, such as 99% ethanol, within a 3-neck round-bottom flask equipped with a condenser and a dropping funnel. The flask is placed in a hot water bath.[9]

-

Addition of Reagent: Benzyl chloride is added dropwise to the heated solution of methylpiperazine.[9]

-

Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 65°C, and stirred for a period ranging from 30 to 120 minutes.[9]

-

Product Formation: The reaction yields this compound hydrochloride (MBZP-HCl) as the primary product.[9]

-

Isolation and Purification: The solution is slowly cooled to 0°C to facilitate the crystallization of MBZP-HCl. The resulting crystals are then collected by filtration.[9] The free base can be obtained by making the solution alkaline and extracting with an organic solvent like chloroform.[8]

Pharmacology

The pharmacological profile of MBZP is primarily defined by its action as a central nervous system (CNS) stimulant. Its mechanism of action is believed to closely mirror that of BZP, which involves the modulation of several key neurotransmitter systems.

Mechanism of Action

BZP, and by extension MBZP, exhibits a mixed mechanism of action, primarily affecting dopaminergic and serotonergic systems, with some influence on noradrenaline.[3][6] The primary actions are:

-

Dopamine (B1211576) (DA) and Noradrenaline (NA) Release: BZP stimulates the release of dopamine and noradrenaline from nerve terminals.[3][4] It also acts as a reuptake inhibitor for the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET).[6]

-

Serotonin (B10506) (5-HT) Modulation: BZP has a weaker effect on the serotonin transporter (SERT) but also acts as a non-selective agonist at various serotonin receptors.[6]

-

Receptor Antagonism: BZP is an antagonist at the α2-adrenoreceptor, which inhibits the negative feedback loop for noradrenaline release, further increasing its synaptic concentration.[6]

The overall effect is an increase in synaptic concentrations of dopamine, noradrenaline, and to a lesser extent, serotonin, leading to its characteristic stimulant effects.[3][4] MBZP is considered to have a slightly weaker stimulant effect than BZP.[1]

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Benzylpiperazine (BZP) in Humans (n=7) Following a 200 mg Oral Dose

| Parameter | Value | Unit | Reference(s) |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 75 | min | [10][11] |

| Cₘₐₓ (Peak Plasma Concentration) | 262 | ng/mL | [10][11] |

| t₁/₂ (Elimination Half-Life) | 5.5 | hours | [10][11] |

| Cl/F (Apparent Oral Clearance) | 99 | L/h | [10][11] |

| Major Metabolites | 4-hydroxy-BZP (4-OH BZP) | - | [10][11] |

| 3-hydroxy-BZP (3-OH BZP) | - | [10][11] |

Metabolism of BZP is thought to occur via cytochrome P450 enzymes, potentially involving CYP2D6.[12] The primary metabolites are hydroxylated forms of the parent compound, which are then excreted in the urine, partly as glucuronide and sulfate (B86663) conjugates.[12][13] BZP may be detectable in plasma for up to 30 hours after a single oral dose.[10][11]

Psychoactive Effects and Toxicology

Subjective Effects

The psychoactive effects of MBZP are reported to be very similar to those of BZP, which are often compared to amphetamine.[1][6] Users report stimulant effects that peak 1 to 2 hours after oral administration and can last for 4 to 8 hours.[12]

Reported positive effects include:

-

Feelings of euphoria and well-being[6]

-

Increased energy and sociability[6]

-

Enhanced appreciation of music[6]

-

Decreased appetite[6]

Adverse Effects and Toxicology

The use of piperazine derivatives is associated with a range of adverse effects, primarily due to excessive sympathomimetic activity.[3][4]

-

Common Adverse Effects: These include palpitations, anxiety, dizziness, confusion, headache, insomnia, nausea, and vomiting.[3][4] Mild jaw clenching (bruxism) and pupil dilation are also common.[6]

-

Serious Complications: Severe toxicity can lead to more serious complications, including seizures, hyperthermia, and renal toxicity.[3][4][6] There have been reports of grand mal seizures associated with BZP use.[12]

-

Neurotoxicity: In vitro studies on BZP using human neuroblastoma cells (LN-18) have demonstrated that the compound can induce neurotoxicity. High concentrations were shown to increase the production of reactive oxygen species (ROS), decrease intracellular ATP levels, and activate apoptotic pathways via caspase-3 and caspase-9, suggesting mitochondrial dysfunction.[14]

Table 3: In Vitro Neurotoxic Effects of Benzylpiperazine (BZP) on LN-18 Glial Cells after 24h Incubation

| Concentration (µM) | Effect | Finding | Reference(s) |

| 1700 (300 µg/mL) | Caspase-9 Activation | 130.2 ± 36.3 % increase vs. control | [14] |

| 57 - 1700 | ATP Generation | Dose-dependent decrease in intracellular ATP | [14] |

| 57 - 1700 | ROS Production | Dose-dependent increase in ROS | [14] |

| 57 - 1700 | DNA Damage (8-OHdG) | Increased levels of the DNA damage marker | [14] |

Experimental Methodologies

Protocol: In Vitro Neurotoxicity Assessment

This protocol describes a general workflow for assessing the neurotoxic potential of a compound like MBZP, based on methods used for BZP.[14]

-

Cell Culture: Human glial cells (e.g., LN-18) are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.

-

Compound Exposure: Cells are treated with a range of concentrations of the test compound (e.g., 10 µM to 1700 µM) for a specified duration (e.g., 24 hours). A vehicle control is run in parallel.

-

Cytotoxicity Assay (LDH Release): Lactate dehydrogenase (LDH) released into the culture medium is measured as an indicator of cell membrane damage and necrosis.

-

Metabolic Activity Assay (ATP Levels): Intracellular ATP levels are quantified using a luminescence-based assay kit to assess mitochondrial function and overall cell viability.[14]

-

Oxidative Stress Assay (ROS Production): The production of reactive oxygen species (ROS) is measured using fluorescent probes (e.g., DCFH-DA).

-

Apoptosis Assay (Caspase Activation): The activity of key apoptosis-related enzymes, such as caspase-3 and caspase-9, is measured using specific substrates to determine if the compound induces programmed cell death.[14]

-

Data Analysis: Results from treated cells are compared to the vehicle control. Statistical analysis (e.g., ANOVA) is performed to determine significant effects. EC₅₀ values can be calculated for cytotoxicity.

Conclusion

This compound is a psychoactive stimulant with a pharmacological profile closely resembling its parent compound, BZP. Its mechanism of action involves the modulation of dopamine, norepinephrine, and serotonin systems, leading to classic CNS stimulant effects. While it is perceived as being less potent and having fewer side effects than BZP, it still carries the risk of significant sympathomimetic toxicity, including seizures. The available research, largely inferred from studies on BZP, suggests a potential for neurotoxicity at higher concentrations through mechanisms involving oxidative stress and apoptosis.

For drug development professionals and researchers, MBZP and its analogs represent interesting scaffolds for probing monoaminergic systems. However, the potential for abuse and toxicity necessitates careful evaluation. Further research is required to fully characterize the specific pharmacokinetic and pharmacodynamic profile of MBZP, differentiate it more clearly from BZP, and comprehensively evaluate its safety and toxicological thresholds.

References

- 1. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (BZP) Detailed Information, Uses, Safety, Synthesis & Supplier China | Buy BZP Online [pipzine-chem.com]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Discovery: Navigating the Structure-Activity Relationship of 1-Benzyl-4-methylpiperazine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-methylpiperazine scaffold represents a privileged core structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The inherent conformational flexibility of the piperazine (B1678402) ring, coupled with the diverse substitution patterns possible on the benzyl (B1604629) moiety, allows for fine-tuning of pharmacological activity. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs and related derivatives, with a focus on their interactions with key neurological targets, including the dopamine (B1211576) transporter (DAT), sigma-1 (σ1) receptor, and acetylcholinesterase (AChE). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel therapeutics based on this important chemical scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for 1-benzylpiperazine (B3395278) and its analogs, highlighting the impact of structural modifications on their binding affinity and inhibitory potency against various biological targets.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, and its modulation is a key strategy in the treatment of several neuropsychiatric disorders. The SAR of 1-benzylpiperidine (B1218667) analogs for DAT reveals a strong preference for electron-withdrawing groups on the benzyl ring.

| Compound | R | Ki (nM) for DAT | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| 1a | H | 15.0 | 100 | 30 |

| 1b | 4-F | 5.2 | 500 | 170 |

| 1c | 4-Cl | 4.8 | 450 | 150 |

| 1d | 4-CH3 | 25.0 | 80 | 20 |

Data compiled from studies on N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

Sigma-1 (σ1) Receptor Binding Affinity

The sigma-1 receptor is a unique intracellular chaperone protein involved in a multitude of cellular functions, making it an attractive target for various therapeutic areas, including neurodegenerative diseases and pain. The SAR of 1-benzylpiperazine analogs at the σ1 receptor highlights the importance of the linker and the substituents on both the benzyl and the terminal phenyl rings.[1][2]

| Compound | Linker (X) | R | Ki (nM) for σ1 | Ki (nM) for σ2 | Selectivity (σ2/σ1) |

| 2a | -(CH2)4- | H | 8.5 | 3670 | 432 |

| 2b | -(CH2)3- | H | 15.2 | 1850 | 122 |

| 2c | -CH=CH- | H | 18.1 | 1200 | 66 |

| 2d | -(CH2)2- | Cyclohexyl | 1.6 | 1418 | 886 |

Data extracted from studies on 4-(methoxyphenyl)methylpiperazine derivatives.[1][2]

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase is a primary therapeutic strategy for Alzheimer's disease. The SAR of benzylpiperidine and related analogs as AChE inhibitors demonstrates that modifications to the benzyl and benzoyl moieties significantly impact potency.

| Compound | R1 | R2 | IC50 (nM) for AChE |

| 3a | H | H | >1000 |

| 3b | H | 4-OCH3 | 580 |

| 3c | 5,6-dimethoxy-1-oxoindan-2-yl | H | 5.7 |

| 3d | H | 4'-(benzylsulfonyl)benzoyl | 0.56 |

Data compiled from various studies on 1-benzylpiperidine and related derivatives as acetylcholinesterase inhibitors.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

General Synthesis of this compound Analogs

A common synthetic route to this compound analogs involves the nucleophilic substitution reaction between a substituted benzyl halide and 1-methylpiperazine (B117243).

General Procedure:

-

To a solution of 1-methylpiperazine (1.1 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K2CO3, Et3N) (2.0 equivalents).

-

The appropriate substituted benzyl chloride or bromide (1.0 equivalent) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated to a specified temperature for a period of 2-24 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford the desired this compound analog.

This is a general scheme; specific reaction conditions may vary depending on the reactivity of the substrates.[1]

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Rat striatal membranes (source of DAT)

-

[3H]WIN 35,428 (Radioligand)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

-

Unlabeled test compounds

-

GBR 12909 (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat striata in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of GBR 12909 (10 µM, for non-specific binding), or 50 µL of test compound at various concentrations.

-

Add 50 µL of [3H]WIN 35,428 (final concentration ~0.5 nM).

-

Add 150 µL of the membrane preparation (50-100 µg of protein).

-

Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-1 (σ1) Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of compounds for the σ1 receptor.

Materials:

-

Guinea pig brain membranes (source of σ1 receptors)

-

--INVALID-LINK---Pentazocine (Radioligand)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Unlabeled test compounds

-

Haloperidol (B65202) (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Similar to the DAT binding assay, prepare a membrane suspension from guinea pig brains.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of haloperidol (10 µM, for non-specific binding), or 50 µL of test compound at various concentrations.

-

Add 50 µL of --INVALID-LINK---Pentazocine (final concentration ~2 nM).

-

Add 150 µL of the membrane preparation (150-200 µg of protein).

-

Incubate at 37°C for 150 minutes.

-

Filtration and Quantification: Follow the same procedure as described for the DAT binding assay.

-

Data Analysis: Calculate IC50 and Ki values as described for the DAT binding assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of test compounds.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) (Substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) Buffer: 0.1 M, pH 8.0

-

Test compounds

-

96-well plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add 20 µL of test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer.

-

Add 20 µL of AChE solution (final concentration ~0.02 U/mL).

-

Incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution (final concentration 0.3 mM).

-

Initiate the reaction by adding 10 µL of ATCI solution (final concentration 0.5 mM).

-

Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5 minutes using a plate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the SAR of this compound analogs.

Caption: Dopamine signaling at the synapse.

Caption: Sigma-1 receptor signaling in response to cellular stress.

Caption: Catalytic mechanism of acetylcholinesterase.

Caption: A typical workflow for structure-activity relationship analysis.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for a variety of important biological targets. The systematic exploration of the structure-activity relationships of its analogs has yielded valuable insights into the key molecular features that govern their pharmacological profiles. This in-depth technical guide, by consolidating quantitative data, detailing experimental protocols, and visualizing key concepts, aims to empower researchers and drug development professionals to further harness the potential of this versatile chemical scaffold in the quest for novel and improved therapeutics. The continued application of the principles and methodologies outlined herein will undoubtedly pave the way for the discovery of next-generation drugs with enhanced efficacy and safety profiles.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Benzyl-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzyl-4-methylpiperazine hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound hydrochloride, also known by the synonyms Methylbenzylpiperazine (MBZP) hydrochloride and 1-methyl-4-(phenylmethyl)-piperazine monohydrochloride, is a synthetic piperazine (B1678402) derivative.[1][2][3] It is classified as a stimulant drug.[4] The hydrochloride salt is a white crystalline solid.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈N₂ · HCl | [1][2] |

| Molecular Weight | 226.7 g/mol | [1] |

| CAS Number | 374898-00-7 | [2][3][5][6] |

| Appearance | White Crystalline Powder | [1] |

| Melting Point | 158-160 °C | [2] |

| Solubility | DMF: 5 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [1][2] |

| pKa | Not experimentally determined in cited literature. As a piperazine derivative, it is expected to be a weak base. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound hydrochloride are outlined below. These protocols are based on established analytical techniques and can be adapted for this specific compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[7][8]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded.[9]

Apparatus:

Procedure:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and in a fine powder form.[9][11] If necessary, grind the crystalline solid using a mortar and pestle.[11]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[10] Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected temperature.[10]

-

Then, decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[7]

-

-

Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation, delivery, and biological activity.

Principle: A quantitative determination of solubility involves preparing a saturated solution of the compound at a specific temperature and then measuring the concentration of the solute in that solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO).

-

Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually confirm that excess solid is still present.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

pKa Determination by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa.[12][13][14] The pKa corresponds to the pH at which the compound is 50% ionized.[15]

Apparatus:

-

pH meter with a combination glass electrode[12]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)[12][13]

-

Potassium chloride (KCl) solution (for maintaining ionic strength)[12][13]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation:

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.[12][13]

-

Begin stirring the solution.

-

Since this compound is a base, it will be titrated with a standardized solution of HCl.

-

Add the HCl solution in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequent pKa calculation.

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the characterization of this compound hydrochloride.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Biological Activity and Signaling

This compound is known to act as a stimulant.[4] Its parent compound, benzylpiperazine (BZP), exerts its effects through interaction with serotonergic and dopaminergic receptor systems, in a manner that has been compared to MDMA, and also affects the norepinephrine (B1679862) reuptake transporter.[16] BZP has been shown to act as a serotonergic agonist.[17] The specific signaling pathways and molecular targets of this compound hydrochloride are not extensively detailed in the current scientific literature. Further research is required to fully elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound hydrochloride. While core properties such as molecular weight, melting point, and solubility have been documented, further experimental investigation is needed to determine a precise pKa value. The provided experimental protocols offer a framework for researchers to conduct these and other characterization studies. A deeper understanding of its biological mechanism of action will be crucial for its potential applications and for assessing its pharmacological and toxicological profile.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound hydrochloride | 374898-00-7 [amp.chemicalbook.com]

- 3. METHYLBENZYLPIPERAZINE HYDROCHLORIDE [drugfuture.com]

- 4. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. This compound hydrochloride | 374898-00-7 [chemicalbook.com]

- 6. This compound hydrochloride - CAS:374898-00-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mit.edu [web.mit.edu]

- 16. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 17. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-4-methylpiperazine (CAS Number 62226-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine (MBZP), identified by CAS number 62226-74-8, is a synthetic derivative of piperazine (B1678402). It is structurally related to benzylpiperazine (BZP) and is recognized primarily as a central nervous system stimulant.[1][2] Historically, MBZP has been a component of recreational "party pills," often marketed as a legal alternative to illicit stimulants.[2] For the scientific community, MBZP and its analogues represent tools for investigating the complexities of monoaminergic neurotransmission and for exploring structure-activity relationships within the piperazine class of compounds. This guide provides a comprehensive overview of the chemical properties, pharmacology, synthesis, and analytical methods related to MBZP, with a focus on its applications in research and drug development.

Chemical and Physical Properties